5'-Methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
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Description
The compound “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one” is a type of spiro-indole compound . Compounds containing the spiro-indole framework occupy a unique place in the heterocyclic space that spans pharmaceutical and natural alkaloids .
Synthesis Analysis
The synthesis of spiro-heterocycles, including “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one”, is a subject of major interest for organic researchers . Diverse synthetic methodologies have been reported for spiro-heterocycles, including intermolecular alkylation, Morita–Baylis–Hillman, 1,3-dipolar cycloaddition, Mannich/Pictet–Spengler, sigmatropic rearrangement, and electrocyclization reactions .Molecular Structure Analysis
The molecular structure of “5’-Methyl-1’-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3’-indole]-2’-one” has been confirmed through X-ray diffraction studies .Chemical Reactions Analysis
The compound has been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction .Future Directions
The compound shows promising antiproliferation properties against a variety of human cancer cell lines (MCF7, HCT116, A431 and PaCa2) with good selectivity index towards normal cell (RPE1) . Some of the synthesized agents exhibit potent inhibitory properties against the tested cell lines with higher efficacies than the standard references (sunitinib and 5-fluorouracil) . Therefore, it could be a potential candidate for future research in cancer therapeutics.
Properties
IUPAC Name |
5'-methyl-1'-[(4-methylphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-4-7-16(8-5-14)13-21-18-9-6-15(2)12-17(18)20(19(21)22)23-10-3-11-24-20/h4-9,12H,3,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPNHODLAMHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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